molecular formula C26H30ClNO B12739264 Tamoxifen hydrochloride CAS No. 66584-35-8

Tamoxifen hydrochloride

Cat. No.: B12739264
CAS No.: 66584-35-8
M. Wt: 408.0 g/mol
InChI Key: FTDBIGNROSSDTJ-OQKDUQJOSA-N
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Description

Tamoxifen hydrochloride is a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a non-steroidal antiestrogen that competes with estrogen for binding sites in breast tissue, thereby inhibiting the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tamoxifen hydrochloride typically involves the reaction of diphenylacetonitrile with 4-(2-chloroethyl)phenol in the presence of a base, followed by reduction and subsequent reaction with dimethylamine . The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tamoxifen hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated metabolites, which are active forms of this compound, and various substituted derivatives .

Properties

CAS No.

66584-35-8

Molecular Formula

C26H30ClNO

Molecular Weight

408.0 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;

InChI Key

FTDBIGNROSSDTJ-OQKDUQJOSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl

Origin of Product

United States

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